molecular formula C22H20N2O3S B2487481 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898407-34-6

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2487481
CAS RN: 898407-34-6
M. Wt: 392.47
InChI Key: QVAOMRWHPZPKRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves multi-step reactions, starting from base components through to the final product. The process includes cyclization, acylation, and amide formation reactions. For instance, compounds with similar structural frameworks have been synthesized through reactions involving dimethylformamide, indicating the use of common organic synthesis techniques like condensation and substitution reactions (Sharma et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases intricate bonding patterns and geometries. X-ray diffraction studies reveal the crystalline nature and spatial arrangement, emphasizing the significance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

The compound's reactivity is highlighted by its interactions with various chemical entities, forming bonds that are pivotal in medicinal chemistry for drug design. The modifications at different parts of the molecule, like the thiophene and indole units, are crucial for its biological activity, demonstrating its versatility in chemical reactions and modifications (Mudududdla et al., 2015).

Scientific Research Applications

Cancer Chemoresistance and Angiogenesis Inhibition

One prominent application of compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is in overcoming cancer chemoresistance. Specifically, derivatives like 3-arylamino N-aryl thiophene 2-carboxamides, which share a similar benzodioxole moiety, have been found effective in inhibiting angiogenesis and the activity of P-glycoprotein efflux pumps, a mechanism often implicated in the multi-drug resistance of cancer cells. These compounds demonstrate promise as multi-drug resistance-reversal agents, enhancing the effectiveness of conventional anticancer drugs like doxorubicin in colorectal carcinoma cells (Mudududdla et al., 2015).

Ion Channel Modulation

Further, structural analogs of the compound have exhibited potential in modulating ion channels, which play a crucial role in cellular signaling and homeostasis. Specifically, compounds like N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its derivatives have been identified as potent KCNQ2 openers, exhibiting potential in reducing neuronal hyperexcitability. This property could be of significant interest in the development of treatments for neurological conditions such as epilepsy (Wu et al., 2004).

Synthesis and Characterization in Drug Development

Moreover, the synthesis and characterization of compounds containing benzo[d][1,3]dioxole moiety and related structures play a crucial role in drug discovery and development. Research into the synthesis, antimicrobial evaluation, and molecular docking studies of these compounds sheds light on their potential therapeutic applications, as well as their interaction with biological targets. Such studies are instrumental in the rational design of new drugs with improved efficacy and specificity (Talupur et al., 2021).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(16-7-8-19-20(12-16)27-14-26-19)23-13-18(21-6-3-11-28-21)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAOMRWHPZPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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